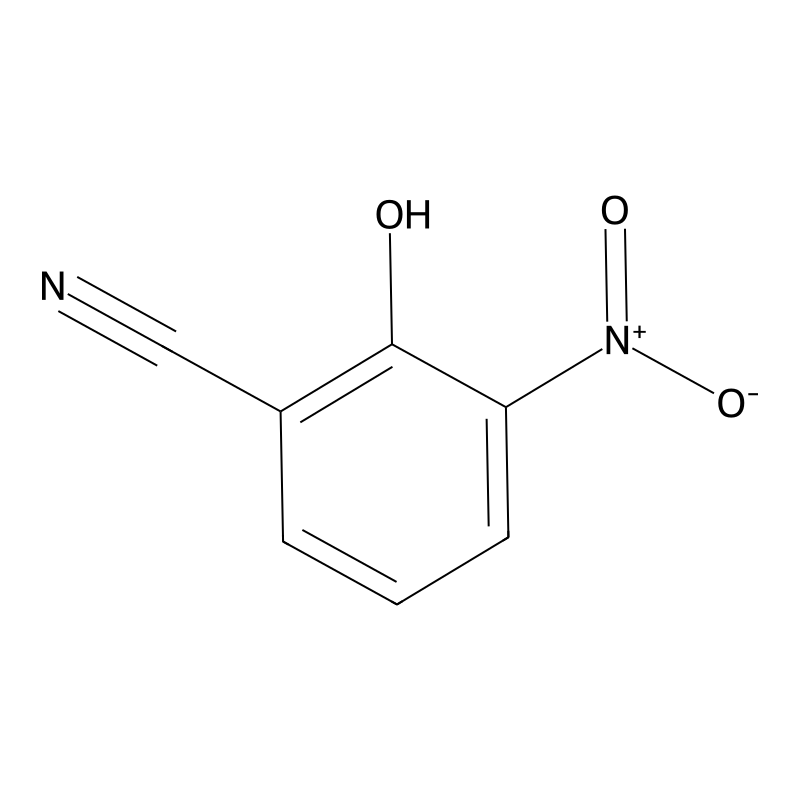

2-Hydroxy-3-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

2-H3NBN can act as a building block for the synthesis of more complex molecules. Research has explored its use in the creation of new heterocyclic compounds [PubChem reference]. Heterocyclic compounds are a class of organic molecules with atoms other than carbon in the ring structure. They are important in various fields of science, including pharmaceuticals and materials science. )

Crystal engineering

The arrangement of molecules in a crystal structure can influence its properties. Studies have investigated 2-H3NBN for its crystal packing behavior and potential applications in crystal engineering [Cambridge Crystallographic Data Centre reference]. Crystal engineering is a field of science focused on designing and controlling the crystal structures of materials with desired properties. Cambridge Crystallographic Data Centre website:

2-Hydroxy-3-nitrobenzonitrile is an organic compound with the molecular formula CHNO. It features a hydroxyl group (-OH) and a nitro group (-NO) attached to a benzonitrile structure, which includes a cyano group (-C≡N). The compound is characterized by its yellow crystalline appearance and is soluble in polar solvents. Its systematic name reflects its structure, indicating the positions of the functional groups on the benzene ring.

There is currently no scientific research available on the mechanism of action of 2-H3NBN.

- Nitration: The compound can undergo electrophilic nitration, where additional nitro groups are introduced to the aromatic ring.

- Reduction: The nitro group can be reduced to an amine under specific conditions, typically using reducing agents like iron and hydrochloric acid.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds through condensation.

- Substitution Reactions: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for further functionalization of the aromatic ring.

Research indicates that 2-Hydroxy-3-nitrobenzonitrile exhibits biological activity, particularly in its potential as an antimicrobial and antifungal agent. Some studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of both the hydroxyl and nitro groups may contribute to its bioactivity by facilitating interactions with biological targets.

The synthesis of 2-Hydroxy-3-nitrobenzonitrile can be achieved through several methods:

- Nitration of Hydroxybenzonitrile: By treating hydroxybenzonitrile with a nitrating agent like nitric acid, the nitro group can be introduced at the meta position relative to the hydroxyl group.

- Reaction of Ortho-Nitrochlorobenzene with Cuprous Cyanide: This method involves reacting ortho-nitrochlorobenzene with cuprous cyanide under specific conditions, as described in patent literature .

- Direct Hydrolysis of 3-Nitrobenzoyl Chloride: Hydrolysis of 3-nitrobenzoyl chloride in the presence of water can yield 2-hydroxy-3-nitrobenzonitrile.

2-Hydroxy-3-nitrobenzonitrile has various applications, including:

- Pharmaceutical Intermediates: It serves as a precursor for synthesizing pharmaceutical compounds due to its reactive functional groups.

- Dyes and Pigments: The compound can be used in the formulation of dyes due to its chromophoric properties.

- Agricultural Chemicals: It may find applications in developing agrochemicals, particularly those targeting pests or diseases.

Studies on the interactions of 2-Hydroxy-3-nitrobenzonitrile with biological systems indicate potential for drug development. Its ability to inhibit certain enzymes or interact with cellular receptors is under investigation. Furthermore, research into its binding affinities and mechanisms of action could elucidate its therapeutic potential.

Several compounds share structural similarities with 2-Hydroxy-3-nitrobenzonitrile. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Hydroxy-3-nitrobenzonitrile | CHNO | Hydroxyl group at para position; different reactivity patterns. |

| 2-Nitrobenzonitrile | CHNO | Lacks hydroxyl group; primarily used as an intermediate in organic synthesis. |

| 3-Hydroxy-4-nitrophenylacetonitrile | CHNO | Contains an additional acetonitrile group; different biological activities. |

The uniqueness of 2-Hydroxy-3-nitrobenzonitrile lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity compared to these similar compounds.